molecular formula C8H8Cl3NO2 B13487933 3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride

3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride

Cat. No.: B13487933
M. Wt: 256.5 g/mol
InChI Key: PBHVMHWSGIUDQH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a dichlorobenzoic acid moiety, which is further stabilized as a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 2,6-dichlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The amino group is further reacted with formaldehyde and hydrogen chloride to introduce the aminomethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of 2,6-dichlorobenzoic acid are nitrated using concentrated nitric acid.

    Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors.

    Aminomethylation: The final step involves aminomethylation in large reactors, followed by crystallization and purification to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Substituted benzoic acids.

Scientific Research Applications

3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 4-(Aminomethyl)phenylboronic acid hydrochloride

Uniqueness

3-(Aminomethyl)-2,6-dichlorobenzoic acid hydrochloride is unique due to the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and interaction with biological targets

Properties

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5 g/mol

IUPAC Name

3-(aminomethyl)-2,6-dichlorobenzoic acid;hydrochloride

InChI

InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-11)7(10)6(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H

InChI Key

PBHVMHWSGIUDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)C(=O)O)Cl.Cl

Origin of Product

United States

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